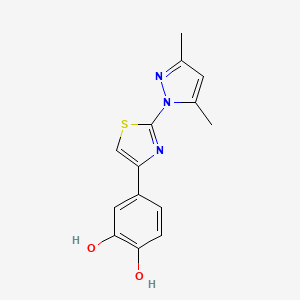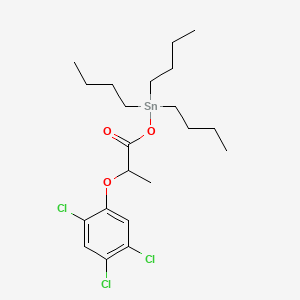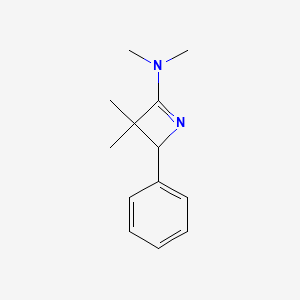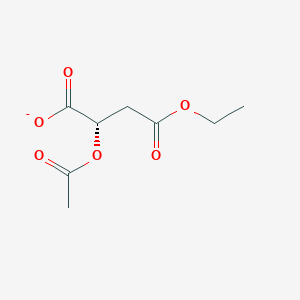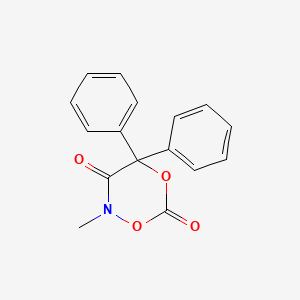
2-Buten-1-one, 1-(2-hydroxy-5-(1-hydroxyethyl)phenyl)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Buten-1-one, 1-(2-hydroxy-5-(1-hydroxyethyl)phenyl)-3-methyl- is an organic compound with a complex structure that includes both ketone and phenol functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 1-(2-hydroxy-5-(1-hydroxyethyl)phenyl)-3-methyl- typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and functional group transformations. Specific reaction conditions, such as temperature, pH, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
化学反応の分析
Types of Reactions
2-Buten-1-one, 1-(2-hydroxy-5-(1-hydroxyethyl)phenyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenol group can be further functionalized.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for aldol condensation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the ketone group can produce secondary alcohols.
科学的研究の応用
2-Buten-1-one, 1-(2-hydroxy-5-(1-hydroxyethyl)phenyl)-3-methyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism by which 2-Buten-1-one, 1-(2-hydroxy-5-(1-hydroxyethyl)phenyl)-3-methyl- exerts its effects involves interactions with various molecular targets. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the ketone group can act as an electrophile in nucleophilic addition reactions. These interactions can modulate biological pathways and influence the compound’s overall activity.
類似化合物との比較
Similar Compounds
2-Buten-1-one, 1-(2-hydroxyphenyl)-3-methyl-: Lacks the hydroxyethyl group, which may affect its reactivity and biological activity.
2-Buten-1-one, 1-(2-hydroxy-5-methylphenyl)-3-methyl-: Similar structure but with a different substitution pattern on the phenol ring.
Uniqueness
2-Buten-1-one, 1-(2-hydroxy-5-(1-hydroxyethyl)phenyl)-3-methyl- is unique due to the presence of both hydroxyethyl and methyl groups on the phenol ring. This unique substitution pattern can influence its chemical reactivity and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
79694-79-4 |
|---|---|
分子式 |
C13H16O3 |
分子量 |
220.26 g/mol |
IUPAC名 |
1-[2-hydroxy-5-(1-hydroxyethyl)phenyl]-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C13H16O3/c1-8(2)6-13(16)11-7-10(9(3)14)4-5-12(11)15/h4-7,9,14-15H,1-3H3 |
InChIキー |
BOYBLQMJGIRKDQ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=C(C=C1)O)C(=O)C=C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol](/img/structure/B14448930.png)
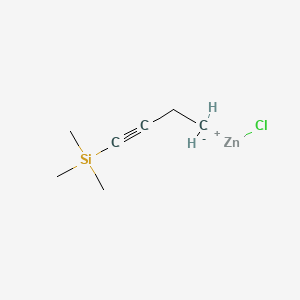
![N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B14448945.png)

![4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate](/img/structure/B14448987.png)
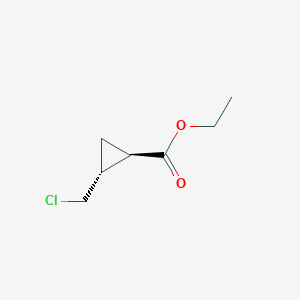
![4-[(Octylsulfanyl)methyl]morpholine](/img/structure/B14448992.png)
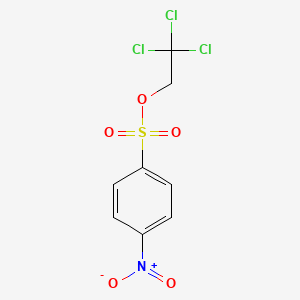
![[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B14448997.png)
